4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves a multi-step process. One common method involves the following steps:
Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This intermediate is synthesized through an O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature.
Formation of the final compound: The benzenesulfonate intermediate is then reacted with 6-aminohexanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: A precursor in the synthesis of the target compound.
4-methyl-2-oxo-2H-chromen-7-yl β-D-glucopyranosiduronic acid: Another coumarin derivative with different biological activities.
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate:
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a coumarin core with a sulfonylaminohexanoate moiety makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C23H25NO6S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C23H25NO6S/c1-16-7-10-19(11-8-16)31(27,28)24-13-5-3-4-6-22(25)29-18-9-12-20-17(2)14-23(26)30-21(20)15-18/h7-12,14-15,24H,3-6,13H2,1-2H3 |
InChI Key |
ZVWRCCRQDPJKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Origin of Product |
United States |
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